(3R)-4-oxothiolane-3-carbonitrile

Description

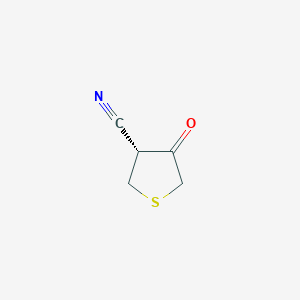

(3R)-4-Oxothiolane-3-carbonitrile is a chiral heterocyclic compound featuring a five-membered thiolane ring (containing sulfur) with an oxo group at position 4 and a nitrile group at position 3. The stereochemistry at the 3-position (R-configuration) significantly influences its reactivity and biological activity. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its ability to participate in cycloaddition reactions and serve as a precursor for functionalized sulfur-containing molecules. Its polar nitrile group enhances solubility in polar solvents, while the thiolane ring contributes to conformational flexibility, enabling diverse reactivity profiles .

Properties

IUPAC Name |

(3R)-4-oxothiolane-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NOS/c6-1-4-2-8-3-5(4)7/h4H,2-3H2/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHPSBDAUCJNDHP-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)CS1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C(=O)CS1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Research Findings

- Electronic Modulation : The electronegativity of substituents (e.g., S vs. O) correlates with $^{119}\text{Sn}$ chemical shifts in related compounds, suggesting similar trends apply to $^{13}\text{C}$ shifts in thiolane/oxirane systems .

- Synthetic Feasibility : Oxirane derivatives like 3-methyl-3-p-tolyl-oxirane-2-carbonitrile benefit from well-established epoxidation protocols, whereas thiolane synthesis requires specialized reagents (e.g., thiourea derivatives) to incorporate sulfur .

- Biological Relevance : The thiolane scaffold is privileged in antiviral and anticancer agents due to sulfur’s nucleophilic affinity, whereas oxiranes are more commonly used in polymer chemistry and crosslinking agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.